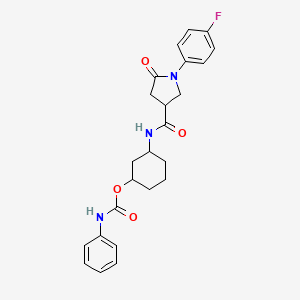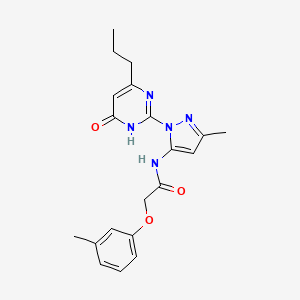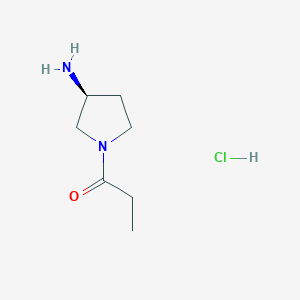amine CAS No. 1251238-49-9](/img/structure/B2650837.png)
[2-(1H-imidazol-1-yl)ethyl](thiophen-3-ylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1H-imidazol-1-yl)ethylamine” is a chemical compound with the IUPAC name 2-(1H-imidazol-1-yl)-N-(thiophen-3-ylmethyl)ethan-1-amine hydrochloride . It has a molecular weight of 243.76 . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13N3S.ClH/c1-6-14-8-10(1)7-11-2-4-13-5-3-12-9-13;/h1,3,5-6,8-9,11H,2,4,7H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 243.76 . The compound is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The compound 2-(1H-imidazol-1-yl)ethylamine, along with its derivatives, shows significant promise in the field of medicinal chemistry due to its potential biological activities. One study focused on the synthesis of imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents. Although these compounds did not display significant antisecretory activity, they demonstrated good cytoprotective properties in ethanol and HCl-induced ulcer models, suggesting potential therapeutic applications in gastroprotective treatments (Starrett et al., 1989).
Anticancer Activity
Another noteworthy application is in the development of novel anticancer agents. A specific study synthesized 2-amino-1-thiazolyl imidazoles, demonstrating cytotoxicity against human cancer cells. These compounds, including 1-(4-Phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine, inhibited tubulin polymerization, interacted with the colchicine-binding sites of tubulins, and caused cell cycle arrest at the G2/M phase in human gastric cancer cells. This suggests the potential of such compounds as novel microtubule-destabilizing agents with oral activity against cancer (Li et al., 2012).
Corrosion Inhibition
Further, the compound and its derivatives have been evaluated for their potential as corrosion inhibitors. An experimental study assessed the efficiency of imidazoline and its derivatives in preventing carbon steel corrosion in acid media. The results suggested that imidazoline shows good corrosion inhibition at various concentrations, highlighting the importance of the nitrogen atoms and plane geometry of the heterocyclic ring for effective coordination with the metal surface (Cruz et al., 2004).
Synthetic Chemistry
In synthetic chemistry, the stability and reactivity of pyridine- and phosphine-functionalized N-heterocyclic carbenes have been studied. These compounds, which can be synthesized from 2-(1H-imidazol-1-yl)ethylamine derivatives, adopt conformations conducive to various chemical transformations, contributing to advancements in the field of organometallic chemistry and catalysis (Danopoulos et al., 2002).
The versatility of 2-(1H-imidazol-1-yl)ethylamine in facilitating diverse biological and chemical research applications underscores its potential in contributing to novel therapeutic agents and synthetic methodologies. Its role in synthesizing compounds with significant anticancer, antiulcer, and corrosion inhibition activities, alongside its utility in synthetic chemistry, highlights the broad applicability of this chemical scaffold in advancing scientific research.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
2-imidazol-1-yl-N-(thiophen-3-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-6-14-8-10(1)7-11-2-4-13-5-3-12-9-13/h1,3,5-6,8-9,11H,2,4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWNGAYDHMHWNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CNCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-[2-(4-fluorophenoxy)ethyl]-2-methylbenzamide](/img/structure/B2650755.png)
![2-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2650757.png)

![ethyl 2,7-dimethyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2650759.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2650763.png)
![3-methyl-N-(3-oxo-3-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propyl)benzenesulfonamide](/img/structure/B2650764.png)
![2-Methyl-2-[3-(phenylmethoxycarbonylamino)phenyl]propanoic acid](/img/structure/B2650766.png)
![6-(1-Adamantyl)-2-[(4-tert-butylphenyl)methylsulfanyl]pyridine-3-carbonitrile](/img/structure/B2650768.png)
![2-(azepan-1-ylmethyl)-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B2650769.png)
![4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(3-hydroxyphenyl)benzamide](/img/structure/B2650772.png)

![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2650774.png)
![1-[3-(2-Fluoroethoxy)phenyl]-N-methylmethanamine](/img/structure/B2650775.png)
